molecular formula C23H20FN3O2S2 B11516583 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide

4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide

Cat. No.: B11516583
M. Wt: 453.6 g/mol
InChI Key: WZZZVGDBKIUZHA-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide can be achieved through a multi-step process involving the Hantzsch thiazole synthesis . This method typically involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol. The reaction conditions often require heating and stirring to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the thiazole ring can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity to its target, while the sulfonamide group can improve its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide include:

Properties

Molecular Formula

C23H20FN3O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C23H20FN3O2S2/c1-16-2-6-18(7-3-16)22-15-30-23(26-20-10-8-19(24)9-11-20)27(22)14-17-4-12-21(13-5-17)31(25,28)29/h2-13,15H,14H2,1H3,(H2,25,28,29)

InChI Key

WZZZVGDBKIUZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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